Product packaging for 4-Amino-3,5-dibromobenzamide(Cat. No.:CAS No. 874774-34-2)

4-Amino-3,5-dibromobenzamide

Cat. No.: B2457501
CAS No.: 874774-34-2
M. Wt: 293.946
InChI Key: BLOWNZBZNOMDFY-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzamide is a high-purity research chemical that belongs to the class of dibrominated benzamides. This compound is of significant interest in organic chemistry and pharmaceutical research, particularly as a building block for the synthesis of more complex molecules. Its structure, featuring both an amino group and a benzamide moiety on a dibrominated benzene ring, makes it a valuable intermediate for exploring structure-activity relationships. While specific pharmacological data for this compound is limited, research on closely related structural analogs provides insight into its potential research value. Compounds within this chemical family have been investigated for their potential biological activities. For instance, structurally similar 4-amino-3,5-dichloro-benzamides have been the subject of patent literature for their synthetic applications . Furthermore, the dibromo substitution pattern on an aromatic amine is a key feature in other important intermediates, such as 2-amino-3,5-dibromo benzaldehyde , which is a known critical intermediate in the synthesis of the bronchodilator drug ambroxol . This suggests that this compound may serve a similar role as a versatile scaffold in medicinal chemistry for developing new therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2N2O B2457501 4-Amino-3,5-dibromobenzamide CAS No. 874774-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-dibromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOWNZBZNOMDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 3,5 Dibromobenzamide and Its Precursors

Direct Halogenation Strategies

Direct halogenation involves the introduction of bromine atoms onto the aromatic ring of an aminobenzamide derivative. This approach is often favored for its atom economy and straightforward nature. The primary challenge lies in achieving high regioselectivity and avoiding over-bromination or side reactions.

N-Bromosuccinimide Mediated Bromination of Aminobenzamide Derivatives

N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent for electrophilic aromatic bromination, particularly for activated rings such as those found in phenols and anilines. missouri.edumasterorganicchemistry.com The amino group in a precursor like 4-aminobenzamide (B1265587) strongly activates the aromatic ring, directing the electrophilic bromine to the ortho positions (positions 3 and 5). NBS is considered a convenient and safer alternative to elemental bromine, as it provides a low, steady concentration of Br₂ during the reaction, which can help minimize side reactions. masterorganicchemistry.com

The reaction typically proceeds by treating the aminobenzamide substrate with NBS in a suitable solvent. The electrophilic bromine species, generated from NBS, attacks the electron-rich aromatic ring, leading to the substitution of hydrogen atoms with bromine. The presence of a catalytic amount of acid can sometimes facilitate the reaction by protonating the carbonyl on NBS, making the bromine more electrophilic. youtube.com

Optimization of Reaction Conditions and Solvent Systems for Enhanced Yields and Purity

The efficiency and selectivity of the NBS-mediated bromination are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the molar ratio of the reactants. researchgate.net

Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and outcome. Polar solvents are generally preferred for electrophilic aromatic substitution reactions involving NBS. nih.gov Acetonitrile (B52724) is a commonly used solvent as it offers good solubility for NBS and the substrates, and it can facilitate the desired reaction pathway while avoiding hazardous chlorinated solvents like carbon tetrachloride (CCl₄). organic-chemistry.orgnewera-spectro.com Other solvents such as dimethylformamide (DMF) or acetic acid may also be employed.

Reaction Parameter Optimization: To maximize the yield of 4-Amino-3,5-dibromobenzamide and minimize the formation of mono-brominated or other impurities, a systematic optimization of reaction parameters is crucial. This involves studying the effect of catalyst loading, reactant mole ratios, and temperature. researchgate.net For instance, using a slight excess of NBS can ensure complete dibromination. The temperature is typically controlled to prevent decomposition and unwanted side reactions.

Below is an interactive data table summarizing typical parameters screened during the optimization of the bromination of an activated aromatic substrate.

EntrySolventMolar Ratio (Substrate:NBS)Temperature (°C)Yield (%)
1Acetonitrile1:2.12585
2DMF1:2.12582
3Acetic Acid1:2.14078
4Acetonitrile1:2.52592
5Acetonitrile1:2.55088 (with impurities)

Note: The data in this table is illustrative and represents typical optimization parameters for similar reactions.

Indirect Synthetic Pathways for this compound

Indirect methods involve multi-step syntheses where the final benzamide (B126) structure is assembled from precursors that already contain the desired substitution pattern or are more amenable to specific transformations.

Reductive Amination and Subsequent Bromination Routes

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). masterorganicchemistry.comorganic-chemistry.org In a potential indirect route to this compound, one could start with a nitro-substituted benzoic acid derivative. The synthesis would proceed in the following general sequence:

Amide Formation: The carboxylic acid group of a precursor like 4-nitrobenzoic acid is first converted to a primary amide.

Bromination: The aromatic ring is then dibrominated at the positions ortho to the activating nitro group.

Reduction: The nitro group is subsequently reduced to an amino group. Common reducing agents for this step include metals like tin or iron in acidic media, or catalytic hydrogenation.

Alternatively, reductive amination can be used to synthesize a precursor amine which is then acylated and brominated. dntb.gov.ua This multi-step approach allows for greater control over the introduction of each functional group. masterorganicchemistry.com Various reducing agents can be employed for the amination step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity. masterorganicchemistry.comyoutube.com

Hydrolytic Conversion of Related Nitrile Intermediates

Another significant indirect pathway involves the hydrolysis of a corresponding nitrile, such as 4-amino-3,5-dibromobenzonitrile. The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The nitrile is treated with an aqueous acid solution. The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of the amide. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: In this method, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water to yield an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com

Enzymatic hydrolysis offers a milder and often more selective alternative. Enzymes like nitrile hydratases can convert nitriles into amides, which can then be hydrolyzed to carboxylic acids by amidases if desired. researchgate.net This biocatalytic approach operates under mild conditions (neutral pH and room temperature) and can be highly selective. researchgate.net

Utility of N-(2-Aminoarylacyl)benzotriazoles in Aminobenzamide Synthesis

N-Acylbenzotriazoles are stable, crystalline, and versatile synthetic intermediates used for the preparation of amides under mild conditions. researchgate.netsemanticscholar.org Specifically, N-(2-Aminoarylacyl)benzotriazoles can serve as precursors for the synthesis of 2-aminobenzamide (B116534) derivatives. researchgate.netnih.gov These compounds are prepared from the corresponding unprotected anthranilic acids. researchgate.net

The benzotriazole (B28993) group acts as an excellent leaving group, facilitating the acylation of various nucleophiles. To synthesize a primary aminobenzamide, an N-(aminoaryl)acylbenzotriazole intermediate would be reacted with ammonia (B1221849) or an ammonia equivalent. This method is advantageous because the N-acylbenzotriazole precursors are often crystalline solids that are stable and easy to handle. researchgate.net Once the aminobenzamide scaffold is formed, it can be subjected to direct halogenation as described in section 2.1 to yield the final this compound product.

Purification and Isolation Techniques in this compound Synthesis

The effective purification and isolation of this compound and its precursors are critical for ensuring high purity of the final product, which is essential for subsequent chemical reactions and applications. While specific, detailed purification protocols for this compound are not extensively detailed in readily available scientific literature, the methods employed for its key precursor, 2-amino-3,5-dibromobenzaldehyde (B195418), are well-documented and provide a clear framework for the purification of related brominated aminobenzoyl compounds. These techniques are designed to remove unreacted starting materials, reagents, and reaction byproducts.

The purification process for these compounds is typically a multi-step procedure involving a combination of filtration, liquid-liquid extraction, washing, drying, and recrystallization.

Initial Isolation and Washing: Following synthesis, the crude product is often isolated from the reaction mixture by suction filtration. This initial solid is then typically washed with water to remove water-soluble impurities and residual acids from the reaction. patsnap.comgoogle.com

Solvent Extraction and Washing: For further purification, the crude product or the reaction mixture is subjected to liquid-liquid extraction. Dichloromethane is a commonly used solvent for extracting the desired compound from the aqueous phase. patsnap.comgoogle.com The organic layer containing the product is then washed sequentially to remove different types of impurities.

Basic Wash: A wash with a saturated sodium bicarbonate solution is employed to neutralize and remove any acidic impurities. patsnap.comgoogle.com

Neutral Wash: Subsequent washing with water or a saturated brine solution removes any remaining water-soluble byproducts and residual base. patsnap.comgoogle.com

Drying and Solvent Removal: After the washing steps, the organic layer is dried using an anhydrous drying agent, such as anhydrous sodium sulfate, to remove dissolved water. patsnap.comgoogle.com Following the removal of the drying agent by filtration, the organic solvent is evaporated, often using a rotary evaporator, to yield the crude solid product. patsnap.comgoogle.com

Recrystallization for High Purity: The final and most crucial step for achieving high purity is recrystallization. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent. Acetone is frequently cited as an effective recrystallization solvent for 2-amino-3,5-dibromobenzaldehyde, yielding a high-purity, light-yellow solid. patsnap.comgoogle.com In some procedures, chloroform (B151607) is also used for recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound completely when hot but poorly when cold.

The table below summarizes the common purification techniques documented for a key precursor to this compound.

TechniqueSolvent/ReagentPurposeReported Purity
Suction Filtration & Water WashWaterInitial isolation of crude product and removal of water-soluble impurities. patsnap.comgoogle.comN/A (Crude Solid)
Solvent ExtractionDichloromethaneSeparation of the product from the aqueous reaction mixture. patsnap.comgoogle.comN/A (Intermediate Step)
Aqueous WashSaturated Sodium Bicarbonate SolutionRemoval of acidic impurities from the organic layer. patsnap.comgoogle.comN/A (Intermediate Step)
DryingAnhydrous Sodium SulfateRemoval of residual water from the organic solvent. patsnap.comgoogle.comN/A (Intermediate Step)
RecrystallizationAcetoneFinal purification to obtain a high-purity crystalline solid. patsnap.comgoogle.com>99% patsnap.com
RecrystallizationChloroformAlternative solvent for final purification.99.9%

Derivatization Strategies and Novel Compound Synthesis Utilizing 4 Amino 3,5 Dibromobenzamide

Synthesis of Quinazolinone Frameworks

The construction of the quinazolinone ring system is a primary derivatization strategy for 4-amino-3,5-dibromobenzamide. This is typically achieved through condensation reactions with various carbonyl-containing compounds.

Condensation Reactions with Aromatic Aldehydes to Form Dibromo-2-arylquinazolinones

The reaction of this compound with various aromatic aldehydes provides a direct route to 6,8-dibromo-2-arylquinazolin-4(3H)-ones. nih.gov This condensation typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol (B145695). The reaction involves the initial formation of an intermediate, which then undergoes cyclization and subsequent oxidation to yield the stable aromatic quinazolinone core. The use of different substituted aromatic aldehydes allows for the introduction of a wide range of aryl groups at the 2-position of the quinazolinone scaffold. nih.gov

Reactant 1Reactant 2 (Aromatic Aldehyde)ProductReference
This compoundCinnamaldehyde6,8-dibromo-2-styrylquinazolin-4(3H)-one nih.gov
This compound3-Fluorobenzaldehyde6,8-dibromo-2-(3-fluorophenyl)quinazolin-4(3H)-one nih.gov
This compound4-Bromobenzaldehyde6,8-dibromo-2-(4-bromophenyl)quinazolin-4(3H)-one nih.gov
This compound4-Nitrobenzaldehyde6,8-dibromo-2-(4-nitrophenyl)quinazolin-4(3H)-one nih.gov
This compound3-Methoxybenzaldehyde6,8-dibromo-2-(3-methoxyphenyl)quinazolin-4(3H)-one nih.gov
This compound4-Benzyloxybenzaldehyde6,8-dibromo-2-(4-(benzyloxy)phenyl)quinazolin-4(3H)-one nih.gov

Catalytic Approaches in Quinazoline (B50416) Ring Formation (e.g., Copper(II) Chloride Mediation)

The efficiency of quinazolinone synthesis can be significantly enhanced through catalysis. Copper(II) chloride (CuCl₂) has been demonstrated as an effective catalyst for the synthesis of 6,8-dibromo-2-arylquinazolin-4(3H)-ones from this compound and aromatic aldehydes. nih.gov The reaction involves refluxing the starting materials in ethanol in the presence of CuCl₂. nih.gov This method offers an advantage over uncatalyzed reactions, potentially proceeding under milder conditions or with improved yields. researchgate.net The copper catalyst facilitates the oxidative cyclization step required to form the final quinazolinone product. researchgate.netchim.it This catalytic system is part of a broader family of copper-catalyzed methods used in the synthesis of quinazolinone derivatives. chim.it

Reaction Scheme for Copper(II) Chloride-Mediated Synthesis

Reaction of this compound with an aromatic aldehyde (R-CHO) in the presence of CuCl2 and ethanol under reflux yields a 6,8-dibromo-2-arylquinazolin-4(3H)-one.General reaction for the CuCl₂ catalyzed synthesis of 6,8-dibromo-2-arylquinazolin-4(3H)-ones.nih.gov

Formation of Bisquinazolinones via Condensation with Cyclohexane-1,3-dione Derivatives

A notable extension of quinazolinone synthesis involves the reaction of this compound with cyclohexane-1,3-dione derivatives to form bisquinazolinones. An iodine-catalyzed condensation in refluxing toluene (B28343) using a 2.2 to 1 molar ratio of this compound to a cyclohexane-1,3-dione derivative affords tetrabromo-substituted bisquinazolinones. These molecules feature two quinazolinone moieties linked by a flexible aliphatic spacer, which can be valuable for developing complex molecular architectures.

Generation of Schiff Base Ligands and their Metal Complexes

The generation of Schiff bases (imines) is a common derivatization technique for primary amines. This involves the condensation reaction between an amino compound and a carbonyl compound (aldehyde or ketone). These Schiff base ligands, particularly polydentate versions, are exceptional at forming stable complexes with various transition metals.

Synthesis of Tetradentate Schiff Base Ligands through Reaction with Aliphatic Diamines

Based on available scientific literature, the synthesis of tetradentate Schiff base ligands through the reaction of This compound with aliphatic diamines is not described. Research in this area has focused on the use of 2-amino-3,5-dibromobenzaldehyde (B42025) as the starting material for such reactions.

Complexation Studies with Transition Metals (e.g., Nickel(II), Oxovanadium(IV)) for Catalytic Applications

Consistent with the lack of literature on the synthesis of Schiff base ligands from this compound, there are no corresponding studies found on their complexation with transition metals like Nickel(II) or Oxovanadium(IV). The existing research on metal complexation and catalytic applications originates from Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde .

Development of Poly-Substituted Benzamide (B126) and Quinazoline Derivatives

The inherent functionality of this compound allows for its elaboration into a range of poly-substituted derivatives. The presence of two bromine atoms, an amino group, and a carboxamide moiety provides multiple sites for chemical modification, enabling the synthesis of diverse and complex molecular structures.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively employed to create aryl-substituted analogues from precursors derived from this compound. A key strategy involves the initial condensation of 2-amino-3,5-dibromobenzamide (B176797) with various benzaldehyde derivatives. research-nexus.netpsu.edu This reaction, often catalyzed by boric acid, yields novel 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones. research-nexus.netpsu.edu

These dibrominated quinazolinone intermediates are then subjected to Suzuki-Miyaura cross-coupling with a variety of arylboronic acids. research-nexus.netpsu.edu This palladium-catalyzed reaction results in the substitution of the bromine atoms with aryl groups, leading to the formation of 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones. research-nexus.netpsu.edusemanticscholar.org This method allows for the introduction of a wide range of aryl substituents, providing a pathway to a library of polysubstituted quinazolinone derivatives.

Table 1: Synthesis of 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-ones via Suzuki-Miyaura Cross-Coupling

Entry2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-oneArylboronic AcidProduct: 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-oneYield (%)
12-Phenyl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-onePhenylboronic acid2,6,8-Triphenyl-2,3-dihydroquinazolin-4(1H)-one77-91
22-(4-Fluorophenyl)-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-onePhenylboronic acid2-(4-Fluorophenyl)-6,8-diphenyl-2,3-dihydroquinazolin-4(1H)-one77-91
32-Phenyl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one4-Methoxyphenylboronic acid2-Phenyl-6,8-bis(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one77-91

Note: The yields are reported as a range based on similar reactions described in the literature. semanticscholar.org

Following the synthesis of 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones, a subsequent dehydrogenation step can be employed to form the corresponding fully aromatic quinazolin-4(3H)-ones. A common and effective method for this transformation is the use of iodine in ethanol under reflux conditions. research-nexus.netpsu.edu This process removes two hydrogen atoms from the dihydroquinazolinone ring, resulting in the formation of the more stable, conjugated quinazolin-4(3H)-one system.

This two-step sequence, involving Suzuki-Miyaura cross-coupling followed by dehydrogenation, provides a versatile route to novel polysubstituted quinazolin-4(3H)-ones, which are of significant interest due to their potential biological activities. research-nexus.netpsu.edu The yields for the dehydrogenation step are generally high, making this a practical approach for the synthesis of these complex heterocyclic compounds. semanticscholar.org

Table 2: Dehydrogenation of 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-ones

EntrySubstrate: 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-oneReagentProduct: 2,6,8-Triarylquinazolin-4(3H)-oneYield (%)
12,6,8-Triphenyl-2,3-dihydroquinazolin-4(1H)-oneIodine/Ethanol2,6,8-Triphenylquinazolin-4(3H)-one71-96
22-(4-Fluorophenyl)-6,8-diphenyl-2,3-dihydroquinazolin-4(1H)-oneIodine/Ethanol2-(4-Fluorophenyl)-6,8-diphenylquinazolin-4(3H)-one71-96
32-Phenyl-6,8-bis(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-oneIodine/Ethanol2-Phenyl-6,8-bis(4-methoxyphenyl)quinazolin-4(3H)-one71-96

Note: The yields are reported as a range based on similar reactions described in the literature. semanticscholar.org

Fabrication of Other Bioactive Scaffolds and Chemical Intermediates

Beyond the synthesis of quinazoline derivatives, this compound and its close structural relatives are valuable precursors for the fabrication of other bioactive scaffolds and important chemical intermediates.

A significant application of a derivative of this compound is in the synthesis of the mucolytic drug Ambroxol (B1667023) hydrochloride. The key intermediate for this synthesis is 2-amino-3,5-dibromobenzaldehyde (B195418). patsnap.comgoogle.comguidechem.com This aldehyde can be synthesized from o-nitrobenzaldehyde through a reduction and bromination sequence. patsnap.comgoogle.com

The synthesis of Ambroxol hydrochloride then proceeds via the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. chemicalbook.com This reaction forms the secondary amine linkage that is characteristic of the final drug molecule. The resulting ambroxol base is then treated with hydrochloric acid to form the stable and pharmaceutically acceptable hydrochloride salt.

The benzamide scaffold is a recognized pharmacophore in the design of various enzyme inhibitors, including acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. nih.govmui.ac.irresearchgate.netbrieflands.com While direct synthesis from this compound is not extensively documented in this specific context, the general utility of substituted benzamides as AChE inhibitors suggests the potential for its derivatives in this area.

Research has shown that various N-substituted benzamides and related structures exhibit significant AChE inhibitory activity. nih.govmui.ac.irtandfonline.com The design of these inhibitors often involves the strategic placement of substituents on the benzamide core to optimize interactions with the active site of the enzyme. The presence of the amino and bromo groups on the this compound scaffold offers opportunities for derivatization to create novel compounds with potential AChE inhibitory properties. These modifications could include alkylation or arylation of the amino group and further functionalization at the bromine positions to explore structure-activity relationships.

Spectroscopic Characterization and Structural Elucidation of 4 Amino 3,5 Dibromobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Amino-3,5-dibromobenzamide, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Chemical Shifts and Coupling Constants : The two protons on the aromatic ring (at C-2 and C-6) are chemically and magnetically equivalent. Therefore, they are expected to appear as a single sharp signal (a singlet) in the spectrum. The bromine atoms and the amino group are strong ortho, para-directing groups, and their electronic effects influence the chemical shift of these aromatic protons. The amino group is a strong electron-donating group, which would typically shift the proton signals upfield, while the electron-withdrawing nature of the bromine atoms and the benzamide (B126) group would shift them downfield. The resulting chemical shift would be a balance of these effects, predicted to be in the aromatic region. The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) would appear as broader signals. Their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.

Amide Proton Non-equivalence : The two protons on the amide nitrogen (-CONH₂) are often diastereotopic due to the restricted rotation around the C-N bond, which possesses partial double-bond character. This restricted rotation can make the two amide protons chemically non-equivalent, causing them to appear as two separate signals in the ¹H NMR spectrum, especially at low temperatures. At higher temperatures, if the rotation becomes rapid on the NMR timescale, these two signals may coalesce into a single broad peak.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Ar-H (C2-H, C6-H)~7.8 - 8.2Singlet (s)2HThe two aromatic protons are equivalent due to symmetry.
-NH ₂ (Amino)~4.5 - 5.5Broad Singlet (br s)2HChemical shift is variable and dependent on solvent and concentration.
-CO-NH ₂ (Amide)~7.0 - 8.0Two Broad Singlets (br s) or one Broad Singlet2HMay appear as two distinct signals due to restricted C-N bond rotation.

Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show only four signals for the seven carbon atoms.

Aromatic Carbons :

C2 and C6 : These two carbons are equivalent and will produce a single signal.

C3 and C5 : These two carbons, each bonded to a bromine atom, are also equivalent and will give one signal.

C1 : The carbon atom attached to the carboxamide group (-CONH₂).

C4 : The carbon atom attached to the amino group (-NH₂).

Carbonyl Carbon : The carbonyl carbon (-C =O) of the amide group is expected to appear significantly downfield, typically in the range of 165-175 ppm.

The chemical shifts are influenced by the substituents. The carbons directly attached to the electronegative bromine atoms (C3/C5) are expected to be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C4) will be strongly shielded. The carbonyl carbon (C7) will be the most deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Notes
C =O (Carbonyl)~168 - 172Most downfield signal due to the electronegative oxygen.
C 4-NH₂~145 - 150Downfield shift due to attachment to nitrogen.
C 1-CONH₂~130 - 135Quaternary carbon adjacent to the carbonyl group.
C 2 / C 6~130 - 135Aromatic CH carbons.
C 3 / C 5~105 - 110Shielded due to the heavy atom effect of bromine.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides key information on the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by vibrations from the amino and amide groups.

N-H Stretching : As a primary amine and a primary amide are present, multiple N-H stretching bands are expected.

Amine (-NH₂) : Primary amines typically show two N-H stretching bands: an asymmetric stretch (higher frequency, ~3400-3500 cm⁻¹) and a symmetric stretch (lower frequency, ~3300-3400 cm⁻¹).

Amide (-CONH₂) : Primary amides also exhibit two N-H stretching bands in a similar region (~3350 cm⁻¹ and ~3180 cm⁻¹ in the solid state), which can overlap with the amine stretches. Hydrogen bonding significantly broadens these peaks and shifts them to lower wavenumbers.

C=O Amide I Band : A strong absorption band, known as the Amide I band, is characteristic of the C=O stretching vibration in the amide group. For a primary amide, this band is typically observed in the region of 1650-1690 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II Band) : Primary amides also show a strong N-H bending vibration, the Amide II band, typically found between 1590 and 1650 cm⁻¹. This band can sometimes overlap with the Amide I band.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Amine N-HAsymmetric Stretch~3450 - 3400Medium
Amine N-HSymmetric Stretch~3350 - 3300Medium
Amide N-HAsymmetric Stretch~3370 - 3330Medium
Amide N-HSymmetric Stretch~3200 - 3160Medium
Amide C=OAmide I Stretch~1680 - 1650Strong
Amide N-HAmide II Bend~1640 - 1600Medium-Strong
Aromatic C=CRing Stretch~1600 - 1450Medium-Variable
C-BrStretch~700 - 550Strong

While specific studies on this compound are not available, the standard methodology for correlating experimental and computational spectra is well-established. This process typically involves:

Geometry Optimization : The molecule's three-dimensional structure is optimized using quantum chemical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation : Vibrational frequencies are calculated for the optimized geometry. These theoretical frequencies are typically harmonic and are systematically higher than the experimental anharmonic frequencies.

Scaling : To improve agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical scaling factor (often around 0.96 for DFT methods).

Assignment : The scaled theoretical frequencies and their corresponding vibrational modes (visualized as atomic motions) are used to make definitive assignments of the bands observed in the experimental IR and Raman spectra. This correlation is invaluable for assigning complex vibrations in the fingerprint region.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule.

UV-Vis Absorption : The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the substituted benzene (B151609) ring. The presence of the electron-donating amino group and the electron-withdrawing carbonyl group, which are in a para-relationship, can lead to an intramolecular charge transfer (ICT) character in the electronic transitions. This typically results in a strong absorption band at a longer wavelength (a red shift) compared to unsubstituted benzene. The absorption maxima are predicted to be in the UV-A range.

Fluorescence : Many aminobenzamide derivatives are known to be fluorescent. The emission properties are highly sensitive to the molecular structure and the solvent environment. Excitation of the molecule to its singlet excited state would be followed by radiative decay back to the ground state, emitting a photon. The difference in energy between the absorption and emission maxima is known as the Stokes shift. For compounds with significant ICT character, fluorescence is often sensitive to solvent polarity, with more polar solvents typically causing a larger Stokes shift. However, without experimental data, the quantum yield and specific emission wavelengths for this compound remain speculative.

Study of Electronic Transitions and Absorption Maxima in this compound Derivatives

The electronic absorption properties of this compound derivatives, particularly bisquinazolinones synthesized from it, have been investigated to understand their electronic transitions. The absorption spectra of these derivatives, when analyzed in solvents of varying polarities such as dimethylsulfoxide (DMSO) and acetic acid, reveal characteristic absorption maxima.

Derivatives of this compound, specifically polyaryl-substituted bisquinazolinones, exhibit intense absorption bands in the ultraviolet region. ucdavis.edu These absorptions are typically attributed to π-π* and n-π* electronic transitions within the molecular framework. For instance, a series of tetraarylbisquinazolinones derived from the condensation of 2-amino-3,5-dibromobenzamide (B176797) with cyclohexane-1,3-dione derivatives display two significant absorption maxima. ucdavis.edu In DMSO, these are observed in the regions of 250–270 nm and 280–340 nm. ucdavis.edu When the solvent is changed to acetic acid, these maxima are found in the ranges of 253–258 nm and 288–295 nm. ucdavis.edu

The position and intensity of these absorption bands are influenced by the nature of the substituents on the aromatic rings and the solvent polarity. For example, the presence of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, respectively. This is indicative of intramolecular charge transfer (ICT) interactions within the molecules. ucdavis.edunist.gov In some quinoline-appended spiro-quinazolinone derivatives, a blue shift was observed with an increase in solvent polarity from toluene (B28343) to acetonitrile (B52724), suggesting a change in the energy of the π-π* electronic transition. savemyexams.com

Below is a data table summarizing the absorption maxima for a selection of bisquinazolinone derivatives of this compound in different solvents.

CompoundSolventAbsorption Maxima (λmax, nm)
Tetraaryl-bisquinazolinone Derivative 1DMSO260, 310
Tetraaryl-bisquinazolinone Derivative 2DMSO265, 325
Tetraaryl-bisquinazolinone Derivative 1Acetic Acid255, 290
Tetraaryl-bisquinazolinone Derivative 2Acetic Acid258, 292

This table is a representative example based on reported data for derivatives of this compound.

Investigation of Emission Properties and Photophysical Behavior

The emission properties of this compound derivatives are crucial for understanding their potential applications in areas such as fluorescence sensing and optoelectronics. The photophysical behavior of these compounds is intrinsically linked to their electronic structure and the surrounding environment.

Interestingly, the direct precursor, 2-amino-3,5-dibromobenzamide, and its initial condensation products (dibromo compounds) are reported to be only weakly emissive. ucdavis.edu This phenomenon is often attributed to the "heavy atom effect," where the presence of bromine atoms enhances intersystem crossing from the singlet excited state to the triplet state, thereby quenching fluorescence. ucdavis.edu

However, upon further functionalization, such as in the case of tetraarylbisquinazolinones, the emission properties can be significantly altered. ucdavis.edu The introduction of various aryl groups can modulate the intramolecular charge transfer character of the excited state, leading to tunable emission wavelengths and quantum yields. The emission spectra of these derivatives are often characterized by a single, intense emission band, which can be sensitive to solvent polarity. libretexts.org For example, some quinoline-fused derivatives exhibit changes in their emission spectra and quantum yields in different solvents, indicating the influence of the solvent environment on the photophysical relaxation pathways. researchgate.net

The following table presents representative emission data for selected derivatives.

CompoundExcitation Wavelength (λex, nm)Emission Maxima (λem, nm)Solvent
Tetraaryl-bisquinazolinone Derivative A380450Chloroform (B151607)
Tetraaryl-bisquinazolinone Derivative B380475Chloroform
Quinoline-appended spiro-quinazolinone C350420Acetonitrile
Quinoline-appended spiro-quinazolinone D350440Toluene

This table is a representative example based on reported data for derivatives of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the molecular weight and fragmentation patterns, which in turn offers insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a compound. In the synthesis and characterization of derivatives of this compound, HRMS has been employed to confirm the successful formation of the target molecules. ucdavis.edunih.gov By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the calculation of a unique molecular formula.

For instance, in the characterization of novel bisquinazolinones and isoindole-fused quinazolinones derived from this compound, ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry has been utilized to record the high-resolution mass spectra. ucdavis.edunih.gov The experimentally observed m/z values are then compared with the calculated theoretical masses for the proposed structures, and a close match provides strong evidence for the correct assignment of the molecular formula. nih.gov

DerivativeCalculated Mass (m/z)Observed Mass (m/z)
1,3-dibromoisoindolo[2,1-a]quinazolin-5(11H)-one414.8881414.753
3-bromoisoindolo[2,1-a]quinazolin-5(11H)-one334.9796335.002

This table is based on reported data for derivatives of this compound. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns in mass spectrometry provides a molecular fingerprint that is invaluable for structural confirmation. For this compound, the fragmentation pattern under electron ionization (EI) can be predicted based on the general principles of fragmentation for aromatic amides and halogenated compounds.

The molecular ion peak (M+) would be expected to be prominent due to the stability of the aromatic ring. A key characteristic would be the presence of isotopic peaks for bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance. libretexts.org This results in a characteristic M, M+2, and M+4 pattern for a dibrominated compound, with relative intensities of approximately 1:2:1.

The primary fragmentation pathways for aromatic amides typically involve the cleavage of the bonds adjacent to the carbonyl group. For this compound, the following fragmentation steps are plausible:

Loss of the amino group (-NH2): Cleavage of the C-N bond of the amide can lead to the formation of a resonance-stabilized benzoyl cation. youtube.com

Loss of carbon monoxide (CO): The resulting benzoyl cation can further fragment by losing a molecule of carbon monoxide to form a dibromophenyl cation. youtube.com

Loss of bromine atoms: Cleavage of the C-Br bonds can also occur, leading to fragments with one or no bromine atoms.

A proposed fragmentation pattern is summarized in the table below:

Fragment Ionm/z (for 79Br)Structure
[M]+•293[C7H6Br2N2O]+•
[M-NH2]+277[C7H4Br2O]+
[M-NH2-CO]+249[C6H4Br2]+
[M-Br]+214[C7H6BrN2O]+
[M-2Br]+135[C7H6N2O]+

This table represents a predicted fragmentation pattern based on general principles of mass spectrometry.

This detailed spectroscopic and spectrometric analysis provides a robust framework for the characterization of this compound and its derivatives, ensuring accurate structural elucidation which is fundamental for any further investigation into their chemical and physical properties.

Computational and Theoretical Investigations of 4 Amino 3,5 Dibromobenzamide

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is widely applied to predict molecular properties and is a cornerstone of computational chemistry.

Geometry Optimization and Conformational Analysis of 4-Amino-3,5-dibromobenzamide

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. For a molecule like this compound, this would involve optimizing bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis would explore different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-C bond connecting the benzamide (B126) group to the ring and the C-N bond of the amino group. By calculating the relative energies of these different conformers, researchers can identify the most stable (lowest energy) conformation and understand the energy barriers between different arrangements. These calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The results would be presented in tables of optimized geometric parameters.

Electronic Structure Analysis and Molecular Orbital Calculations (HOMO-LUMO)

Once the optimized geometry is obtained, its electronic properties can be investigated. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are often referred to as frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule. A small HOMO-LUMO gap generally suggests that the molecule will be more reactive and can be more easily excited. DFT calculations would provide the energies of these orbitals and visualize their electron density distributions, showing which parts of the molecule are involved in these frontier orbitals.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

DFT methods are routinely used to predict various spectroscopic properties.

IR Frequencies: Theoretical vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum. By analyzing the vibrational modes associated with each calculated frequency, assignments can be made to specific functional groups (e.g., N-H stretches of the amino group, C=O stretch of the amide). These theoretical spectra are invaluable for interpreting experimental IR data.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These theoretical predictions are a powerful tool for assigning peaks in experimental NMR spectra and confirming molecular structures.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Visible absorption spectrum, predicting the wavelengths of maximum absorption (λmax). This provides insight into the electronic transitions responsible for the molecule's color and photophysical behavior.

Advanced Quantum Chemical Methods

For a more detailed understanding of excited-state phenomena and complex energy landscapes, more advanced computational methods are often employed.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena and its Influence on Photophysical Properties

The presence of an electron-donating group (amino) and an electron-withdrawing group (benzamide) on the benzene (B151609) ring suggests that this compound could exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, the absorption of light promotes an electron from a part of the molecule that is electron-rich (donor) to a part that is electron-poor (acceptor).

Advanced computational methods, such as TD-DFT or post-Hartree-Fock methods, can be used to model this process. These calculations can characterize the nature of the excited states, quantifying the degree of charge transfer and identifying the orbitals involved. Understanding ICT is crucial as it heavily influences the molecule's fluorescence properties, including the emission wavelength and quantum yield, and its sensitivity to the polarity of its environment (solvatochromism).

Theoretical Assessment of Conformer Stability and Energy Landscapes

While DFT is excellent for finding stable conformers, a more detailed exploration of the potential energy surface (PES) can reveal the complete energy landscape. This involves mapping the energy of the molecule as a function of one or more key dihedral angles. The resulting energy landscape shows the stable conformers as minima (valleys) and the transition states for converting between them as saddle points (hills). This provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies are computationally intensive and provide a fundamental understanding of the molecule's dynamic behavior.

Delocalization and Aromaticity Indices

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems like the benzene ring in this compound. Aromaticity arises from the cyclic delocalization of π-electrons, which results in enhanced thermodynamic stability and specific magnetic and geometric characteristics. nih.gov Computational chemistry provides several indices to quantify the degree of aromaticity, offering insights into the electronic structure of the molecule. semanticscholar.org

The aromaticity of the central phenyl ring in this compound is influenced by the electronic effects of its substituents: the amino (-NH₂), benzamide (-CONH₂), and two bromo (-Br) groups. The amino group is a strong π-electron donor and an activating group, tending to increase the electron density of the ring. Conversely, the benzamide group is a deactivating group, withdrawing electron density from the ring through resonance and inductive effects. The bromine atoms are deactivating due to their inductive electron-withdrawing effect, but they also possess lone pairs that can be involved in resonance, albeit weakly.

Several computational indices are commonly used to evaluate aromaticity:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov A more negative NICS value indicates a higher degree of aromaticity, while a positive value suggests anti-aromaticity. nih.gov For substituted benzenes, the NICS values are influenced by the electronic nature of the substituents. bohrium.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a non-aromatic, Kekulé-like structure.

Para-Delocalization Index (PDI): This electronic index quantifies the electron sharing between para-related atoms in a six-membered ring. Higher PDI values are associated with greater electron delocalization and aromaticity.

Electron Density of Delocalized Bonds (EDDB): This method also provides a quantitative measure of aromaticity based on the electron density distribution.

To illustrate the expected trends, the following table presents hypothetical yet representative values for aromaticity indices of this compound in comparison to related molecules.

CompoundHOMANICS(0) (ppm)NICS(1) (ppm)
Benzene1.000-9.7-11.5
Aniline0.995-8.9-10.8
Benzamide0.989-8.5-10.2
This compound0.985-8.2-9.9

Note: The values for this compound and its precursors are illustrative and based on general trends observed for substituted benzenes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics, flexibility, and intermolecular interactions at the atomic level. nih.govmdpi.com

Exploration of Conformational Dynamics and Flexibility of this compound in Solution

In a solution, this compound is expected to exhibit conformational flexibility primarily around the C-C and C-N single bonds connecting the benzamide and amino groups to the aromatic ring. MD simulations can track the rotational dynamics (dihedral angle changes) of these groups over time, revealing the preferred orientations and the energy barriers between different conformations.

The solvation of the molecule by solvent molecules (e.g., water, DMSO) plays a crucial role in its conformational preferences. The amino and benzamide groups are capable of forming hydrogen bonds with polar solvent molecules, which will influence their orientation relative to the benzene ring. The bulky bromine atoms will also affect the accessible conformational space through steric hindrance.

An MD simulation would typically involve placing a single molecule of this compound in a box of solvent molecules and simulating their movements over a period of nanoseconds to microseconds. Analysis of the trajectory would provide information on:

Dihedral Angle Distributions: The probability of finding the amino and benzamide groups at particular rotational angles.

Root Mean Square Fluctuation (RMSF): A measure of the flexibility of different parts of the molecule. The terminal atoms of the amino and benzamide groups are expected to show higher RMSF values compared to the atoms of the more rigid aromatic ring.

Solvent Accessible Surface Area (SASA): The area of the molecule that is exposed to the solvent, which can change with different conformations.

The following table summarizes the expected conformational dynamics of this compound in a polar protic solvent like water.

Molecular SubgroupExpected Dominant MotionKey Influencing Factors
Benzene RingRelatively rigid, undergoing tumbling and rotational motions.Steric interactions with substituents.
Amino Group (-NH₂)Rotation around the C-N bond.Hydrogen bonding with solvent, steric hindrance from Br atoms.
Benzamide Group (-CONH₂)Rotation around the C-C bond.Hydrogen bonding with solvent, potential for intramolecular hydrogen bonding, steric hindrance.

Simulation of Intermolecular Interactions in Condensed Phases

In a condensed phase (e.g., a crystal or a concentrated solution), intermolecular interactions become dominant in determining the structure and properties of the system. For this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The amino and benzamide groups are excellent hydrogen bond donors and acceptors. In the condensed phase, these groups can form a network of intermolecular hydrogen bonds, which would strongly influence the packing of the molecules in a crystal lattice or their aggregation in solution.

Halogen Bonding: The bromine atoms on the aromatic ring can participate in halogen bonding. mdpi.comacs.org This is a directional interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) interacts with a Lewis base, such as the oxygen or nitrogen atom of a neighboring molecule. acs.org Halogen bonding is increasingly recognized as an important force in molecular recognition and crystal engineering. squarespace.comresearchgate.net

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking, where the rings are arranged in a face-to-face or offset fashion. The substitution pattern on the ring will influence the preferred geometry of these interactions.

MD simulations of multiple this compound molecules can be used to study the formation and dynamics of these intermolecular interactions. By analyzing the radial distribution functions (RDFs) and the persistence of different types of interactions over time, it is possible to gain a detailed understanding of the supramolecular assembly of the compound.

The following table summarizes the key potential intermolecular interactions for this compound in the condensed phase.

Interaction TypeDonor/Acceptor GroupsExpected StrengthDirectionality
Hydrogen Bonding-NH₂ (donor), -C=O (acceptor), -NH₂ (acceptor)StrongHighly directional
Halogen Bonding-Br (donor, σ-hole), -C=O (acceptor), -NH₂ (acceptor)ModerateDirectional
π-π StackingBenzene ringWeak to ModerateLess directional
van der Waals ForcesAll atomsWeakNon-directional

Crystal Engineering and Solid State Analysis of 4 Amino 3,5 Dibromobenzamide Derivatives

Single Crystal X-ray Diffraction (XRD) Studies

Single crystal X-ray diffraction (XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful method allows for the elucidation of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.

The molecular conformation and crystal packing of 4-amino-3,5-dibromobenzonitrile, a structurally analogous derivative of 4-amino-3,5-dibromobenzamide, have been elucidated through single-crystal XRD studies. The analysis reveals that the compound crystallizes in the monoclinic space group C2/c. researchgate.net The asymmetric unit contains two independent molecules, which exhibit slight conformational differences.

Table 1: Crystal Data and Structure Refinement for 4-amino-3,5-dibromobenzonitrile

ParameterValue
Empirical FormulaC₇H₄Br₂N₂
Formula Weight275.94
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)42.364(10)
b (Å)3.9052(4)
c (Å)23.783(3)
β (°)120.984(9)
Volume (ų)3373.2(10)
Z16
Calculated Density (g/cm³)2.175
Data sourced from a study on 4-amino-3,5-dibromobenzonitrile. researchgate.net

Intramolecular hydrogen bonds, which are formed between hydrogen bond donors and acceptors within the same molecule, can have a significant impact on molecular conformation and properties. researchgate.netnih.govescholarship.org In derivatives of this compound, the potential for intramolecular hydrogen bonding exists between the amino group (-NH₂) and the carbonyl oxygen of the amide group (-CONH₂). The formation of such a bond can lead to a more planar and rigid molecular structure, which in turn can influence the crystal packing and the ability of the molecule to participate in intermolecular interactions.

In a theoretical study of 3-amino-4-methoxy benzamide (B126), the formation of an intramolecular hydrogen bond was identified and its energy was calculated. sci-hub.st This type of interaction can lead to charge transfer and delocalization of electrons within the molecule, as confirmed by Natural Bond Orbital (NBO) analysis. sci-hub.st While specific experimental data on the intramolecular hydrogen bonding in this compound is not available, the principles derived from similar structures suggest its likely presence and influence on the molecular geometry.

The crystal packing of this compound derivatives is governed by a combination of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking.

Hydrogen Bonds: The amino and amide groups are excellent hydrogen bond donors and acceptors. In the crystal structure of 4-amino-3,5-dibromobenzonitrile, N-H···N hydrogen bonds link the molecules into chains. This is a common motif in related structures, where such interactions play a crucial role in the formation of supramolecular assemblies. researchgate.net

Halogen Bonds: A halogen bond is a noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. nih.gov In the case of this compound derivatives, the bromine atoms can act as halogen bond donors. The strength of halogen bonds is influenced by the polarizability of the halogen atom (I > Br > Cl) and the presence of electron-withdrawing groups on the molecule. researchgate.net These interactions are highly directional and can be a powerful tool in crystal engineering to control the assembly of molecules in the solid state. nih.govresearchgate.net

Pi-Stacking: Aromatic rings can interact through π-stacking, where the π-orbitals of adjacent rings overlap. researchgate.net These interactions can be in a face-to-face or edge-to-face arrangement and contribute significantly to the stability of the crystal lattice. researchgate.netmdpi.com In the crystal packing of 4-amino-3,5-dibromobenzonitrile, π-π stacking interactions between the phenyl rings of adjacent molecules are observed, further stabilizing the layered structure.

Table 2: Key Intermolecular Interactions in this compound Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-H (amino)N (nitrile)2.2 - 2.5Formation of molecular chains
Hydrogen BondN-H (amino)O (amide)2.0 - 2.4Dimer formation and network stabilization
Halogen BondC-BrN, O, Br3.0 - 3.5Directional control of crystal growth
π-π StackingAromatic RingAromatic Ring3.3 - 3.8Layered stacking and lattice stabilization
Data is generalized based on typical bond lengths and observations in analogous structures.

Supramolecular Chemistry and Crystal Lattice Features

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by noncovalent interactions. The crystal lattice of this compound derivatives is a prime example of a supramolecular assembly, where the interplay of various intermolecular forces dictates the final structure.

The directional nature of hydrogen bonds and halogen bonds makes them critical in directing the growth of crystals. The formation of N-H···N or N-H···O hydrogen-bonded chains or dimers creates a foundational framework. Subsequently, weaker interactions such as halogen bonds and π-stacking guide the assembly of these primary structures into the final three-dimensional lattice. The specific arrangement and relative strengths of these interactions determine the resulting crystal morphology and can lead to the formation of different polymorphs—crystalline forms of the same compound with different crystal structures.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in the crystal, and it provides a graphical representation of the close contacts between neighboring molecules.

For derivatives of this compound, Hirshfeld surface analysis would reveal the quantitative contributions of H···H, Br···H, N···H, and C···C contacts. For instance, in a related brominated compound, H···H and H···Br interactions were found to be the most significant contributors to the crystal packing. nih.gov This type of analysis is invaluable for a detailed understanding of the forces that hold the crystal lattice together.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative

Contact TypePredicted Contribution (%)Significance
H···H40 - 50Represents the largest surface area of contact
Br···H/H···Br15 - 25Indicates the prevalence of halogen-hydrogen bonds
N···H/H···N10 - 15Corresponds to classical hydrogen bonding
C···H/H···C5 - 10van der Waals interactions
C···C3 - 7Evidence of π-π stacking interactions
These values are predictive and based on analyses of structurally similar compounds. nih.gov

Energy Framework Analysis to Quantify Contributions to Crystal Packing Energy

Energy framework analysis is typically performed using software that calculates the interaction energies between a central molecule and its neighbors within a defined cluster, often using quantum mechanical methods like Density Functional Theory (DFT). The total interaction energy is deconstructed into its primary components: electrostatic energy, polarization energy, dispersion energy, and exchange-repulsion energy. For many molecular crystals, the electrostatic and dispersion components are the most significant attractive forces.

The results of this analysis are often visualized as "energy frameworks," where cylinders connect the centroids of interacting molecules. The thickness of these cylinders is proportional to the magnitude of the interaction energy, providing an intuitive representation of the most significant packing interactions.

In the context of brominated aromatic compounds, energy framework analysis reveals the significant role of both hydrogen bonding and halogen bonding, as well as van der Waals forces, in the crystal packing. researchgate.netresearchgate.net For molecules containing amino and amide groups, strong N-H···O hydrogen bonds are expected to be a dominant feature, contributing significantly to the electrostatic component of the total energy. The presence of bromine atoms introduces the possibility of halogen bonding (Br···O or Br···N) and other weaker interactions, which are also critical in directing the crystal architecture.

The following interactive table provides representative data from energy framework analyses of similar brominated organic molecules to illustrate the typical contributions of electrostatic and dispersion energies to the total interaction energy.

Interaction PairElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Energy (kJ/mol)
Molecule 1 - Molecule 2-50.2-75.8-126.0
Molecule 1 - Molecule 3-35.1-60.4-95.5
Molecule 1 - Molecule 4-15.7-42.3-58.0
Molecule 1 - Molecule 5-5.2-25.1-30.3

Note: The data in this table is representative and derived from studies on analogous brominated aromatic compounds for illustrative purposes. It does not represent experimentally determined values for this compound.

Mechanistic Studies of Biological Activity of 4 Amino 3,5 Dibromobenzamide Derivatives

Enzyme Interaction Mechanism Studies

The biological effects of many therapeutic agents are initiated by their interaction with specific enzymes. For derivatives of 4-Amino-3,5-dibromobenzamide, research has focused on elucidating how they modulate enzyme activity through direct binding and interaction.

The primary mechanism by which these derivatives exert their effects often involves the inhibition or modulation of key enzymes implicated in disease pathology. For instance, a series of 6,8-dibromo-2-arylquinazolin-4(3H)-one derivatives, synthesized from 2-Amino-3,5-dibromobenzamide (B176797), have been evaluated for their anticancer properties. researchgate.net Molecular docking studies on these compounds have provided insights into their interaction with the Epidermal Growth Factor Receptor (EGFR), a kinase often overactive in cancer cells. These in silico studies help to visualize and understand the molecular interactions that are fundamental to the enzyme-modulating activity of these compounds.

Quantifying the binding affinity and identifying the precise binding mode are critical steps in understanding enzyme interaction. Molecular docking simulations for quinazolinone derivatives have been used to calculate their binding energy with target enzymes like EGFR. researchgate.net For example, specific derivatives have been shown to fit into the enzyme's active site, forming crucial interactions. The binding energy for compound 8a and 8c (specific quinazolinone derivatives) against EGFR were calculated to be -6.7 and -5.3 kcal/mol, respectively. researchgate.net These studies revealed that the compounds establish hydrogen bonds and other significant interactions with key amino acid residues within the enzyme's binding pocket, explaining the basis of their inhibitory potential. researchgate.net

Table 1: Binding Energies of this compound Derivatives with EGFR

Compound Target Enzyme Binding Energy (kcal/mol)
8a EGFR -6.7 researchgate.net

| 8c | EGFR | -5.3 researchgate.net |

Cellular Pathway Modulation at the Molecular Level

Beyond single-enzyme interactions, it is essential to understand how these derivatives affect the complex network of cellular pathways. Research in this area explores how the initial molecular interaction translates into a broader cellular response.

Derivatives of this scaffold have been shown to influence critical cellular processes, particularly in the context of cancer. A ruthenium-based self-assembled supramolecular bowl, synthesized using a 3,5-dibromobenzamide (B63241) ligand, demonstrated potent cytotoxicity in human hepatocellular carcinoma (HepG2) cells. nih.gov Mechanistic studies revealed that this complex modulates several interconnected biochemical pathways. It was found to suppress hypoxia by inhibiting the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and Pyruvate Dehydrogenase Kinase 1 (PDHK-1). nih.gov This, in turn, activates glucose transport and metabolism. The complex also stimulates β-oxidation, leading to an overproduction of Reactive Oxygen Species (ROS). Ultimately, this cascade of events leads to apoptosis, or programmed cell death, through the activation of both intrinsic and extrinsic pathways. nih.gov

The modulation of cellular pathways is a direct consequence of interactions with biological macromolecules. The aforementioned supramolecular bowl's activity was linked to changes in the expression levels of various proteins and their corresponding messenger RNAs (mRNAs), as confirmed by Western blot and qRT-PCR analyses. nih.gov For example, the complex was shown to down-regulate the protein levels of HIF-1α and PDHK-1 while altering the mRNA expression of glucose transporters like GLUT4 and subunits of cytochrome c oxidase, a key component of the electron transport system. nih.gov

Furthermore, the potential for small molecules to interact directly with nucleic acids is another area of investigation. Studies on other aromatic amine derivatives have utilized spectral methods to analyze their interaction with DNA. nih.gov Techniques such as UV-Visible spectroscopy can reveal hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance) and bathochromic shifts (a shift to a longer wavelength) in the presence of DNA, indicating binding and structural changes. nih.gov These types of interactions are crucial for compounds designed as anticancer agents that target DNA.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. These investigations are key to optimizing lead compounds to enhance efficacy and selectivity.

For a series of novel 6,8-dibromo-2-arylquinazolin-4(3H)-one derivatives, SAR studies indicated that their anticancer activity was significantly influenced by the nature and position of substituents on the aryl ring at the 2-position. researchgate.net The research collectively showed that derivatives 1f and 1g , which featured specific substitutions on the aromatic ring, exhibited the most potent anti-proliferative activities against three human cancer cell lines: MCF-7 (breast), A549 (lung), and SKOV3 (ovarian). researchgate.net This suggests that modifications at this position are critical for cytotoxic potency. Such findings are invaluable for guiding the design of future derivatives with improved anticancer profiles.

Table 2: List of Chemical Compounds

Compound Name
This compound
2-Amino-3,5-dibromobenzamide
6,8-dibromo-2-arylquinazolin-4(3H)-one
Compound 8a
Compound 8c
Compound 1f
Compound 1g
3,5-dibromobenzamide
Hypoxia-Inducible Factor 1α (HIF-1α)
Pyruvate Dehydrogenase Kinase 1 (PDHK-1)
Glucose Transporter 4 (GLUT4)

Correlation of Specific Structural Modifications in this compound Derivatives with Observed Biological Responses

The core structure of this compound, characterized by a benzene (B151609) ring substituted with an amino group, a carboxamide group, and two bromine atoms, serves as a versatile scaffold for the synthesis of various derivatives with a range of biological activities. Research has primarily focused on modifications at the amide nitrogen and the amino group, as well as the introduction of different substituents on the aromatic ring, to explore and optimize their therapeutic potential.

One significant area of investigation has been the synthesis of quinazolinone derivatives from this compound. These modifications involve the cyclization of the amino and amide groups with various aldehydes and other reagents. The resulting polycyclic structures have demonstrated notable cytotoxic activities against several cancer cell lines. The nature of the substituent introduced at the 2-position of the quinazolinone ring has been shown to be a key determinant of the biological response. For instance, the introduction of styryl or substituted phenyl groups can significantly influence the anticancer potency of the resulting compounds.

While specific comprehensive data tables correlating a wide array of structural modifications of this compound derivatives with their biological responses are not extensively available in the public domain, the general trend observed in related benzamide (B126) structures suggests that the nature and position of substituents play a critical role in determining the type and extent of biological activity.

Table 1: Illustrative Examples of Biological Activities of this compound Derivatives (Hypothetical Data for Illustrative Purposes)

Derivative Structural Modification Observed Biological Response
Compound A Unmodified this compoundBaseline activity
Compound B N-alkylation of the amideIncreased lipophilicity, potential for enhanced cell membrane permeability
Compound C Acylation of the 4-amino groupAltered electronic properties and potential for different receptor interactions
Compound D Introduction of a hydroxyl group on the phenyl ringIncreased potential for hydrogen bonding with biological targets
Compound E Replacement of one bromine with a trifluoromethyl groupAltered steric and electronic profile, potentially impacting binding affinity

Note: This table is for illustrative purposes to demonstrate how structural modifications could be correlated with biological responses and is not based on actual experimental data for the specified compounds.

Impact of Electronic and Steric Substituent Effects on Activity Profiles

Electronic Effects: The presence of the two bromine atoms in the core structure significantly influences the electronic nature of the aromatic ring. Bromine is an electron-withdrawing group via induction but can also donate electron density through resonance. This dual nature can be modulated by the introduction of other substituents. For example, adding further electron-withdrawing groups, such as a nitro group, can enhance the electrophilicity of the molecule, which may be crucial for certain biological interactions. Conversely, the introduction of electron-donating groups, like a methoxy (B1213986) group, can increase the electron density of the aromatic ring, potentially favoring different binding modes. Studies on related benzamide derivatives have shown that the electronic nature of substituents can impact activities such as enzyme inhibition and antimicrobial effects.

Steric Effects: The size and spatial arrangement of substituents (steric effects) are critical for the proper fit of a molecule into the binding site of a biological target. The two bromine atoms on the this compound ring already impose significant steric hindrance. The introduction of bulky substituents can either enhance or diminish biological activity. For instance, a bulky group might improve selectivity for a specific target by preventing binding to other, smaller binding sites. However, excessive steric bulk can also completely abolish activity by preventing the molecule from reaching its target or adopting the necessary conformation for binding. In the context of related quorum sensing inhibitors, the size and shape of substituents on the phenyl ring have been shown to be critical for their antagonistic activity.

Quorum Sensing Modulation Mechanisms

Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules to coordinate collective behaviors, including virulence factor production and biofilm formation. The modulation of quorum sensing is a promising strategy for the development of novel anti-infective agents. While direct studies on this compound derivatives as quorum sensing modulators are limited, research on structurally related brominated aromatic compounds provides valuable insights into their potential mechanisms of action.

Insights into Ligand-Protein Interactions in Quorum Sensing Systems (e.g., LasR protein)

The LasR protein of Pseudomonas aeruginosa is a key transcriptional regulator in one of the best-characterized quorum sensing systems. It is activated by its natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The binding of the ligand induces a conformational change in LasR, leading to its dimerization and subsequent binding to DNA to regulate gene expression. The inhibition of LasR is a major target for the development of quorum sensing inhibitors.

Molecular docking and structure-activity relationship studies on various synthetic ligands have provided insights into the key interactions within the LasR ligand-binding pocket. These studies reveal that a combination of hydrogen bonds and hydrophobic interactions are crucial for ligand binding and subsequent modulation of LasR activity.

While no specific molecular docking studies for this compound derivatives with LasR are publicly available, we can infer potential interactions based on the known structure of the LasR binding pocket and studies on other halogenated ligands. The amino and amide groups of a this compound derivative could potentially form hydrogen bonds with key amino acid residues in the LasR binding site, such as Trp60, Tyr93, and Asp73. The dibrominated phenyl ring would likely occupy a hydrophobic pocket within the receptor. The bromine atoms, with their lipophilic and electron-withdrawing nature, could contribute to the binding affinity through van der Waals and potentially halogen bonding interactions with the protein.

Table 2: Potential Ligand-Protein Interactions of a Hypothetical this compound Derivative with the LasR Protein (Inferred from Related Structures)

Functional Group of Ligand Potential Interacting Residue in LasR Type of Interaction
4-Amino groupAsp73Hydrogen Bond
Amide carbonyl oxygenTrp60Hydrogen Bond
Amide N-HTyr93Hydrogen Bond
Dibromophenyl ringHydrophobic pocket (e.g., Leu36, Val76, Ala127)Hydrophobic Interactions
Bromine atomsVarious residuesVan der Waals / Halogen Bonding

Note: This table represents a hypothetical interaction model based on the known structure of the LasR binding pocket and is not based on direct experimental evidence for this compound derivatives.

The development of potent and specific quorum sensing inhibitors requires a detailed understanding of these ligand-protein interactions. Further computational and experimental studies on this compound derivatives are necessary to validate these hypothetical interactions and to guide the design of novel and effective modulators of bacterial communication.

Advanced Analytical Methodologies in 4 Amino 3,5 Dibromobenzamide Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in the pharmaceutical industry for separating and quantifying components within a mixture. For 4-Amino-3,5-dibromobenzamide, these techniques are essential for determining purity and identifying any process-related or degradation impurities. biomedres.usnih.govmedwinpublishers.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and impurity profiling of pharmaceutical compounds due to its high resolution and sensitivity. nih.gov A validated reversed-phase HPLC (RP-HPLC) method is essential for the reliable quantitative analysis of this compound and its potential impurities.

Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 column, and optimizing the mobile phase composition to achieve adequate separation of the target compound from any impurities. pom.go.idms-editions.cl The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govbiomedpharmajournal.org Detection is commonly performed using a UV-visible or a Photo Diode Array (PDA) detector, which allows for the monitoring of eluents at specific wavelengths. wu.ac.thwu.ac.th

Validation of the analytical method is a critical step to ensure its reliability, and it is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). wu.ac.th Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ms-editions.clnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. pom.go.id

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. pom.go.idwu.ac.th A correlation coefficient (R²) close to 1.0 indicates good linearity. pom.go.id

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. wu.ac.th Recoveries are typically expected to be within a range of 85-115%. wu.ac.thwu.ac.th

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pom.go.id

Below are representative tables detailing typical HPLC method parameters and validation results for a compound structurally similar to this compound.

Table 1: Illustrative HPLC Method Parameters

Parameter Condition
Column Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size pom.go.id
Mobile Phase Acetonitrile and 0.05 M Acetic Buffer (pH 5.9) (20:80 v/v) pom.go.id
Flow Rate 1.0 mL/minute pom.go.idwu.ac.th
Column Temperature 40°C pom.go.idms-editions.cl
Injection Volume 5 µL wu.ac.th

| Detection | PDA Detector at 265 nm wu.ac.th |

Table 2: Representative HPLC Method Validation Data

Validation Parameter Result Acceptance Criteria
Linearity (Correlation Coefficient, R²) 0.999 wu.ac.th R² ≥ 0.995
Accuracy (% Recovery) 99.06 - 101.05% pom.go.id 90 - 110% nih.gov
Precision (RSD %) < 2.0% pom.go.id RSD ≤ 2.0%
Limit of Detection (LOD) 0.02 µg/mL Reportable

| Limit of Quantitation (LOQ) | 0.07 µg/mL pom.go.id | Reportable |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions. nih.gov In the synthesis involving this compound, TLC can be used to quickly determine the consumption of starting materials and the formation of the product. patsnap.compatsnap.com

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The separation of components is visualized under UV light or by using a staining agent. The completion of the reaction is indicated by the disappearance of the starting material spot. patsnap.com For product isolation, TLC can help in optimizing the conditions for larger-scale column chromatography. nih.gov

In-Line Spectroscopic Monitoring of Synthetic Processes

In-line spectroscopic techniques offer significant advantages over traditional off-line analysis by providing real-time data on the reaction progress without the need for sample extraction. This allows for better process control and a deeper understanding of reaction kinetics and mechanisms. nih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions. nih.gov By using a fiber-optic probe inserted directly into the reaction vessel, FT-IR spectra can be continuously collected. nih.gov This allows for the tracking of the concentration changes of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. nih.govnih.gov

In the context of reactions involving this compound, in-line FT-IR can monitor the disappearance of reactant peaks and the appearance of product peaks. The data obtained can be used to generate concentration profiles over time, which are then used to determine reaction kinetics, such as the reaction rate and order. nih.govnih.govresearchgate.net

Table 3: Potential FT-IR Bands for Monitoring a Reaction of this compound

Functional Group Typical Wavenumber (cm⁻¹) Change During Reaction
N-H stretch (Amine) 3400 - 3200 Decrease (reactant)
C=O stretch (Amide) 1680 - 1630 May shift or change in intensity
C-Br stretch 680 - 515 Stable

| Product-specific band | Varies | Increase (product) |

The large datasets generated by in-line spectroscopic techniques like FT-IR can be complex. Chemometric methods are statistical and mathematical tools used to extract meaningful information from this multivariate data. Independent Component Analysis (ICA) is one such method that can be used to separate overlapping spectral signals from different species in the reaction mixture.

By applying chemometric analysis to the real-time spectroscopic data, it is possible to deconvolve the spectra of individual components, including transient intermediates that may not be detectable by conventional methods. nih.gov This information is invaluable for elucidating complex reaction mechanisms. The concentration profiles of these identified components can then be used to build and validate kinetic models of the reaction, providing a comprehensive understanding of the synthetic process. researchgate.net

Future Research Directions and Potential Applications of 4 Amino 3,5 Dibromobenzamide

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 4-Amino-3,5-dibromobenzamide will undoubtedly focus on developing novel pathways that are both efficient and environmentally benign. A key area of exploration will be the use of greener brominating agents to replace harsh and hazardous traditional reagents. Enhanced reactivity for aromatic bromination has been demonstrated using N-bromosuccinimide (NBS) in conjunction with catalytic additives like lactic acid derivatives under aqueous conditions at room temperature, offering a more sustainable approach.

Exploration of Uncharted Derivatization Reactions and Functionalization Strategies

The functional groups present in this compound—the amino group, the amide, and the bromine atoms—offer multiple avenues for derivatization and functionalization. Future research will likely explore novel reactions to modify this core structure, thereby creating a library of new compounds with diverse properties.

Strategies for the functionalization of benzamide (B126) derivatives are continually being developed. For instance, the amino group can be a site for N-alkylation, N-arylation, or conversion into other nitrogen-containing functionalities. The amide linkage itself can be modified or used to link the molecule to other chemical entities. The bromine atoms are particularly valuable handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3 and 5 positions. The development of transition-metal-catalyzed C-H activation could also provide new routes to functionalize the aromatic ring without pre-functionalization.

Applications in Advanced Materials Science (e.g., in Photovoltaics, Catalysis)

The unique electronic and structural properties of halogenated aromatic compounds suggest that this compound and its derivatives could find applications in advanced materials science.

Photovoltaics: There is growing interest in using benzamide-based molecules in perovskite solar cells to enhance their performance and stability. Benzamide derivatives can be integrated into the hole transport material, improving adhesion and reducing defects at the perovskite-substrate interface. Future research could explore the incorporation of this compound or its derivatives as additives or components in the active layers of solar cells, with the bromine atoms potentially influencing the material's electronic properties and stability. The use of benzylamine (B48309) as a monoamine additive in wide-bandgap perovskites has been shown to improve photoluminescence quantum yield and the open-circuit voltage of devices.

Catalysis: Brominated aromatic compounds can serve as precursors to catalytically active species or act as catalysts themselves. Copper-catalyzed hydrodehalogenation of brominated aromatic pollutants has been demonstrated, highlighting the potential for these compounds in environmental remediation. Furthermore, the catalytic destruction of brominated aromatic compounds has been studied using various solid porous catalysts. Future work might investigate the catalytic activity of metal complexes of this compound or its use in photocatalytic processes for selective bromination of other organic molecules.

Further Elucidation of Undiscovered Biological Mechanisms of Action

While the specific biological activities of this compound are not yet extensively documented, the broader class of substituted benzamides exhibits a wide range of pharmacological effects, suggesting that this compound and its derivatives are promising candidates for drug discovery.

Future research will focus on screening this compound and its derivatives against various biological targets. The aminobenzamide scaffold is a valid starting point for inhibiting enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target for diabetes treatment. Additionally, 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated as antimicrobial agents. The design of novel N-substituted aminobenzamide scaffold derivatives has been explored for targeting the dipeptidyl peptidase-IV enzyme.

Researchers will likely investigate the potential of these compounds as inhibitors of enzymes such as DNA methyltransferases or as modulators of protein-protein interactions. Understanding the structure-activity relationships will be crucial in identifying the key molecular features responsible for any observed biological effects.

Computational Design and Rational Prediction of New Derivatives with Desired Properties

Computational chemistry and molecular modeling are powerful tools in modern chemical research that can accelerate the discovery and optimization of new molecules. Future efforts in this area will involve the use of in-silico methods to design and predict the properties of new derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for benzamide analogues to explore the molecular properties that have the highest influence on a particular biological activity. This approach can help in predicting the activity of newly designed compounds before their synthesis, saving time and resources.

Molecular Docking: Molecular docking simulations can be used to predict the binding modes of this compound derivatives with specific biological targets, such as enzymes or receptors. This can provide insights into the mechanism of action and guide the design of more potent and selective inhibitors.

ADMET Prediction: In silico models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

Implementation of Green Chemistry Principles in the Synthesis and Derivatization Processes

The principles of green chemistry will be integral to the future research and development of this compound and its derivatives. The goal is to design synthetic and derivatization processes that are not only efficient but also minimize their environmental impact.

Key areas of focus will include:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Safer Solvents and Reagents: Prioritizing the use of non-toxic and biodegradable solvents and reagents.

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis and reactions at ambient temperature and pressure.

Waste Prevention: Designing synthetic routes that maximize atom economy and minimize the generation of byproducts.

By integrating these principles, the scientific community can ensure that the exploration of this compound and its potential applications is conducted in a sustainable and responsible manner.

Q & A

Q. What are the optimized synthetic routes for 4-Amino-3,5-dibromobenzamide, and how can reaction conditions be controlled to maximize yield?

Answer: The compound is synthesized via direct bromination of 2-aminobenzamide using N-bromosuccinimide (NBS) in a chloroform-carbon tetrachloride mixture at room temperature for 3 hours. Key parameters include:

  • Stoichiometry: 2 equivalents of NBS ensure complete bromination.
  • Solvent System: A 1:1 CHCl₃/CCl₄ mixture minimizes side reactions.
  • Temperature Control: Maintain 25°C to avoid decomposition.
  • Monitoring: Track reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:3).
ParameterOptimal ConditionYieldReference
Brominating AgentNBS (2 eq)>85%
SolventCHCl₃/CCl₄ (1:1)-
Reaction Time3 hours-

Post-synthesis, recrystallization from ethanol improves purity (>98%).

Q. What analytical techniques are recommended for confirming the purity and structural identity of synthesized this compound?

Answer: Use a multi-technique approach:

  • 1H/13C NMR: Dissolve in DMSO-d₆. Expected signals: NH₂ at δ 6.8 ppm (broad), aromatic protons at δ 7.5–8.0 ppm .
  • FT-IR: Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bends at ~3350 cm⁻¹ .
  • Elemental Analysis: Match calculated vs. observed C, H, N, Br content (±0.3%).
  • Single-Crystal XRD: Resolve solid-state structure (monoclinic P21/c space group) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Answer: Store in amber glass vials under inert gas (N₂/Ar) at 0–6°C. Desiccate with silica gel to avoid hydrolysis of the amide group. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be employed with this compound to synthesize complex heterocycles?

Answer: The bromine substituents enable Pd-catalyzed coupling with arylboronic acids:

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) in DMF at 80°C .
  • Base: K₂CO₃ (2 eq) to deprotonate intermediates.
  • Substrate Scope: Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) enhance coupling efficiency.
  • Workup: Purify via flash chromatography (hexane/ethyl acetate gradient).

Example: Reaction with 4-methoxybenzaldehyde derivatives yields 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, precursors for bioactive quinazolinones .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Answer:

  • Protecting Groups: Acetylate the amino group (Ac₂O/pyridine) to prevent unwanted nucleophilic attacks .
  • Regioselective Catalysis: Use PdCl₂(dppf) for selective coupling at the 3- or 5-bromo position.
  • Kinetic Control: Conduct reactions at low temperatures (−20°C) to favor mono-substitution.
  • In Situ Monitoring: Use HPLC-MS to detect intermediates and adjust conditions dynamically .

Q. How do polymorphic forms of this compound influence its reactivity in solid-state reactions?

Answer: Polymorphs (e.g., Forms I–IV) exhibit distinct reactivity due to crystal packing differences:

  • Characterization: Identify forms via DSC (endotherms at 175–200°C) and variable-temperature PXRD .
  • Reactivity Trends: Form I (monoclinic P21/n) shows higher thermal stability and slower dissolution kinetics, delaying reactions in solvent-free conditions.
  • Phase Transitions: Heating Form II above 175°C triggers single-crystal-to-single-crystal transformation to Form I, altering surface accessibility .

Q. How can the biological activity of quinazolinone derivatives synthesized from this compound be evaluated?

Answer:

  • Antimalarial Assays: Test against Plasmodium falciparum 3D7 strain (IC₅₀ via SYBR Green I fluorescence) .
  • Neuropharmacological Screening: Evaluate acetylcholinesterase inhibition (Ellman’s method) and Aβ aggregation (Thioflavin T assay) for Alzheimer’s drug candidates .
  • Cytotoxicity: Use MTT assays on HEK-293 cells to rule off-target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.